molecular formula C7H6F3NO B13960991 4-((Trifluoromethyl)amino)phenol

4-((Trifluoromethyl)amino)phenol

Cat. No.: B13960991
M. Wt: 177.12 g/mol
InChI Key: KRDJANVYNBUNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Trifluoromethyl)amino)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of .

Preparation Methods

The synthesis of 4-((Trifluoromethyl)amino)phenol can be achieved through several methods. One common approach involves the reaction of chlorosilane and bromotrifluoromethane at low temperatures to form trifluoromethylsilane. This intermediate is then reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is subsequently reduced by zinc powder to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield corresponding amines . Substitution reactions often involve nucleophiles such as halides or alkoxides, leading to the formation of substituted phenols .

Mechanism of Action

The mechanism of action of 4-((Trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

4-(trifluoromethylamino)phenol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,11-12H

InChI Key

KRDJANVYNBUNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.